molecular formula C13H19NOS B7515306 2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide

2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide

Cat. No. B7515306
M. Wt: 237.36 g/mol
InChI Key: XHHIUIJGWPGZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide, commonly known as MPSPA, is a compound that has been studied for its potential use in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

MPSPA acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By binding to a specific site on the receptor, MPSPA enhances the activity of GABA, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPSPA has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the duration of GABAergic inhibitory postsynaptic currents (IPSCs), reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), and enhance the sedative and anticonvulsant effects of benzodiazepines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPSPA in lab experiments is its selectivity for the GABAA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is that the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on MPSPA. One area of interest is the development of more potent and selective modulators of the GABAA receptor, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the effects of MPSPA on other ion channels and neurotransmitter systems in the brain, which could provide further insights into its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of MPSPA could help to optimize its use in lab experiments.

Synthesis Methods

The synthesis of MPSPA involves the reaction of 3-methylbenzyl chloride with thiourea followed by the reaction with propionyl chloride. This process results in the formation of MPSPA as a white solid with a melting point of 66-68°C. The purity of the compound can be verified using infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

MPSPA has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels in the brain. These ion channels are involved in the regulation of neuronal excitability and synaptic transmission, making them important targets for the development of new therapeutic agents for neurological disorders.

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-3-7-14-13(15)10-16-9-12-6-4-5-11(2)8-12/h4-6,8H,3,7,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHIUIJGWPGZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide

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